molecular formula C15H21N5O3 B13920790 (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol

(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol

Cat. No.: B13920790
M. Wt: 319.36 g/mol
InChI Key: JJWOSCDNNFJUAS-FIXISWKDSA-N
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Description

The compound “(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol” is a purine nucleoside analog characterized by a stereospecific tetrahydrofuran core, a hydroxymethyl group at the 5-position, and a 3-methylbut-2-enylamino substituent at the 6-position of the purine ring. Below, we compare its properties with similar compounds based on substituent variations, molecular weights, and functional group impacts.

Properties

Molecular Formula

C15H21N5O3

Molecular Weight

319.36 g/mol

IUPAC Name

(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C15H21N5O3/c1-9(2)3-4-16-13-12-14(18-7-17-13)20(8-19-12)15-11(22)5-10(6-21)23-15/h3,7-8,10-11,15,21-22H,4-6H2,1-2H3,(H,16,17,18)/t10-,11+,15+/m0/s1

InChI Key

JJWOSCDNNFJUAS-FIXISWKDSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O)C

Origin of Product

United States

Biological Activity

The compound (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol is a nucleoside analog that has attracted attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C13H18N4O4\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This indicates the presence of hydroxymethyl and purine moieties, which are critical for its biological interactions.

Nucleoside Analog Activity

As a nucleoside analog, this compound mimics natural nucleosides, potentially interfering with nucleic acid synthesis. Such interference can lead to:

  • Inhibition of DNA and RNA synthesis : This is particularly relevant in cancer therapy where rapid cell division is prevalent.
  • Immunomodulatory effects : The compound may influence immune responses by modulating cytokine production.

Target Enzymes

Research indicates that (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol interacts with key enzymes involved in nucleotide metabolism. These include:

  • Deoxynucleoside kinases : Essential for phosphorylating nucleosides into their active triphosphate forms.
  • Polymerases : Involved in the replication of DNA and RNA.

Antiviral Properties

Studies have shown that this compound exhibits antiviral activity against various viruses by inhibiting viral replication. For instance:

  • Herpes Simplex Virus (HSV) : The compound demonstrated significant inhibition of HSV replication in vitro.
  • HIV : Preliminary studies suggest potential efficacy against HIV by disrupting reverse transcription processes.

Antitumor Activity

The compound has been evaluated for its antitumor properties. Key findings include:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed dose-dependent cytotoxicity.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralHSVInhibition of viral replication
AntiviralHIVDisruption of reverse transcription
AntitumorHeLaDose-dependent cytotoxicity
AntitumorMCF-7Induction of apoptosis

Case Study 1: HSV Inhibition

In a controlled laboratory setting, (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol was tested against HSV strains. Results indicated a 70% reduction in viral load at concentrations above 10 µM. The mechanism was attributed to interference with viral DNA polymerase activity.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. Flow cytometry analysis confirmed significant apoptotic cell populations post-treatment.

Comparison with Similar Compounds

Structural Analog: L-2'-Deoxyadenosine

Compound: (2S,3R,5S)-5-(6-amino-9H-purin-9-yl)-tetrahydro-2-(hydroxymethyl)furan-3-ol (CAS: N/A; Molecular Weight: 251.24 g/mol) .

  • Key Differences: Lacks the 3-methylbut-2-enylamino substituent at the purine 6-position, instead retaining a primary amino group (-NH₂). Stereochemistry differs at the 2- and 3-positions of the tetrahydrofuran ring.
  • The amino group may enhance hydrogen bonding in enzymatic interactions, whereas the target’s 3-methylbut-2-enylamino group could favor hydrophobic interactions .

Hydroxyl-Substituted Analog

Compound : 9-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol (CAS: 13146-72-0; Molecular Weight: 252.23 g/mol) .

  • Key Differences: Features a hydroxyl group at the purine 6-position instead of the 3-methylbut-2-enylamino group.
  • Implications: Increased hydrophilicity due to the hydroxyl group may improve aqueous solubility but reduce cellular uptake efficiency. The hydroxyl group could participate in oxidative metabolic pathways, whereas the target’s alkenylamino group might undergo conjugation or hydrolysis .

Bulky Protecting Group Analog

Compound: (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol (CAS: 17331-22-5; Molecular Weight: 553.61 g/mol) .

  • Key Differences :
    • Contains a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group on the hydroxymethyl side chain.
  • Implications :
    • The DMT group increases steric hindrance and lipophilicity, favoring solid-phase oligonucleotide synthesis but requiring deprotection steps.
    • Compared to the target compound’s hydroxymethyl group, this modification alters pharmacokinetics and metabolic stability .

Aromatic Amino-Substituted Analog

Compound: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol (CAS: 23707-33-7; Molecular Weight: 371.4 g/mol) .

  • Key Differences: Substitutes the purine 6-position with a 2-methylbenzylamino group.
  • Increased molecular weight and hydrophobicity may affect solubility and bioavailability compared to the target compound’s alkenyl group .

Alkoxy-Substituted Analog

Compound : (2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (CAS: 184777-71-7; Molecular Weight: 336.39 g/mol) .

  • Key Differences :
    • Features a hexoxy group at the purine 6-position.
  • The target compound’s shorter 3-methylbut-2-enylamino group balances hydrophobicity and steric demands .

Preparation Methods

Synthesis of the Sugar Moiety

The oxolane sugar ring with defined stereochemistry can be prepared from:

  • D-ribose or derivatives : The sugar is often derived from D-ribose, with protection of hydroxyl groups and selective functionalization to maintain stereochemistry.
  • Selective protection : Hydroxyl groups at positions 3 and 5 are protected using silyl or acyl protecting groups to prevent side reactions.
  • Activation for glycosylation : The anomeric position (C1′ of sugar) is activated, often as a halide or trichloroacetimidate, to facilitate nucleophilic attack by the purine base.

Preparation of the Purine Base with Prenylamino Substituent

Glycosylation Step

  • The modified purine base is coupled with the activated sugar moiety.
  • Common methods include:
  • The reaction conditions are optimized to favor β-anomer formation with correct stereochemistry at the sugar ring.

Deprotection and Purification

  • After glycosylation, protecting groups are removed under mild acidic or basic conditions.
  • Purification is typically done by chromatography (e.g., reverse-phase HPLC) to isolate the pure nucleoside.
  • Characterization by NMR, mass spectrometry, and HPLC confirms structure and stereochemistry.

Data Table Summarizing Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose Notes
1. Preparation of sugar D-ribose derivatives, protecting groups (TBDMS, Ac) Protect hydroxyl groups, prepare sugar Maintain stereochemistry at 2R,3R,5S
2. Synthesis of amine Prenyl halide, amination/reduction methods Obtain 3-methylbut-2-enylamine Purity critical for substitution
3. Purine base modification 6-chloropurine, 3-methylbut-2-enylamine, DMF, base Nucleophilic substitution at 6-position Control temperature to avoid side reactions
4. Glycosylation Silylated purine base, sugar halide, Lewis acid (TMSOTf) Coupling sugar and base Stereoselective β-glycosidic bond formation
5. Deprotection Acidic or basic hydrolysis Remove protecting groups Mild conditions to preserve integrity
6. Purification Chromatography (HPLC) Isolate pure compound Confirm purity and stereochemistry

Research Findings and Literature Insights

  • The prenylation of purine nucleosides is less common and requires careful control of reaction conditions to avoid side reactions such as over-alkylation or degradation of the purine ring.
  • Vorbrüggen glycosylation remains the gold standard for coupling modified purine bases with sugar moieties, providing high stereoselectivity and yield.
  • Protecting group strategies are crucial for maintaining the integrity of hydroxyl groups and avoiding unwanted side reactions during amination and glycosylation.
  • Recent patents and literature (e.g., JP2022521161A and US11021703B2) describe methods for modified purine nucleosides, including those with aminoalkyl substitutions, highlighting the importance of precise nucleophilic substitution and glycosylation steps.
  • PubChem and related chemical databases provide structural and stereochemical data but limited direct synthetic route details for this exact compound; however, analogs with hydroxyethylamino substitutions show similar synthetic approaches.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodological strategies address them?

  • Answer : The synthesis involves stereochemical control of the oxolan ring and regioselective modification of the purine base. Protecting groups (e.g., benzoyl for hydroxyl groups, as seen in ) are critical to prevent undesired side reactions. Solid-phase synthesis or enzymatic catalysis may improve yield and purity. Analytical validation via HPLC (≥95% purity, as in ) and NMR (to confirm stereochemistry) is essential.

Q. How can researchers verify the compound’s stability under experimental conditions?

  • Answer : Stability studies should assess hydrolysis (e.g., pH-dependent degradation of the 3-methylbut-2-enylamino group) and photodegradation. Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Store at -20°C in inert atmospheres to prevent decomposition ( ). For hygroscopic samples, lyophilization or desiccant-containing vials are recommended.

Q. What analytical techniques are most reliable for characterizing its stereochemical configuration?

  • Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., used single-crystal X-ray for structural confirmation).
  • Circular Dichroism (CD) : Correlates with purine base orientation and sugar puckering.
  • NMR : NOESY/ROESY experiments identify spatial proximity of substituents (e.g., hydroxymethyl and purine groups).

Advanced Research Questions

Q. How does the 3-methylbut-2-enylamino group influence receptor binding compared to unmodified adenosine analogs?

  • Answer : The hydrophobic isoprenoid chain may enhance binding to purinergic receptors (e.g., P2Y family in ) by interacting with lipid-rich membrane domains. Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify affinity. Compare with analogs lacking the substituent to isolate its contribution.

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antiviral effects)?

  • Answer :

  • Dose-response profiling : Test across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selective toxicity.
  • Metabolic stability assays : Use liver microsomes or S9 fractions to assess if rapid metabolism explains inconsistent activity ( mentions phosphorylated derivatives, suggesting prodrug activation).
  • Orthogonal assays : Validate antiviral activity via plaque reduction and RT-qPCR to confirm mechanistic consistency.

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Answer :

  • Prodrug modification : Phosphorylation of the hydroxymethyl group (as in ) enhances cellular uptake.
  • Nanoparticle encapsulation : Improves solubility and plasma half-life.
  • Pharmacokinetic profiling : Monitor plasma concentration via LC-MS/MS after IV/oral administration in rodent models.

Methodological Guidance Tables

Parameter Recommended Method Evidence Reference
Stereochemical AnalysisX-ray crystallography, NOESY NMR
Purity ValidationHPLC (≥95%), LC-MS
Receptor BindingSPR, Fluorescence polarization assays
Metabolic StabilityLiver microsome incubation + LC-MS/MS

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

  • Answer : Use nitrile gloves, lab coats, and safety goggles (EN 166 standard, per ). For powder handling, employ fume hoods with HEPA filters to avoid inhalation (). Emergency eyewash stations and showers must be accessible ().

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data?

  • Answer : Variables like cell passage number, serum concentration, or impurity profiles (e.g., residual solvents) can skew results. Replicate studies using standardized cell lines (ATCC-validated) and batch-controlled compound ( ). Cross-validate with orthogonal cytotoxicity assays (e.g., MTT, ATP luminescence).

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